2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound featuring an imidazolidinone core, a thiophene ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Imidazolidinone Core: This can be achieved by reacting a phenyl-substituted urea with an appropriate diketone under acidic conditions to form the imidazolidinone ring.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate with 4-methoxyphenylacetic acid or its derivatives under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the imidazolidinone ring, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Oxidized thiophene derivatives
Reduction: Reduced imidazolidinone derivatives
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, 2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide is investigated for its potential as a therapeutic agent. Its structural components suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazolidinone core can mimic natural substrates, allowing it to bind to active sites of enzymes, potentially inhibiting their activity. The thiophene and methoxyphenyl groups can enhance binding affinity and specificity through additional interactions with the target.
Comparison with Similar Compounds
Similar Compounds
2-{2,5-dioxo-1-phenyl-3-[2-(furan-2-yl)ethyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide: Similar structure but with a furan ring instead of thiophene.
2-{2,5-dioxo-1-phenyl-3-[2-(pyridin-2-yl)ethyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide: Contains a pyridine ring instead of thiophene.
Uniqueness
The presence of the thiophene ring in 2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its furan or pyridine analogs. This can lead to different biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C24H23N3O4S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[2,5-dioxo-1-phenyl-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H23N3O4S/c1-31-19-11-9-17(10-12-19)25-22(28)16-21-23(29)27(18-6-3-2-4-7-18)24(30)26(21)14-13-20-8-5-15-32-20/h2-12,15,21H,13-14,16H2,1H3,(H,25,28) |
InChI Key |
JZOFFLLTCAGOLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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